molecular formula C13H19N B6270216 4-(4-methylphenyl)cyclohexan-1-amine, Mixture of diastereomers CAS No. 1368795-72-5

4-(4-methylphenyl)cyclohexan-1-amine, Mixture of diastereomers

Cat. No.: B6270216
CAS No.: 1368795-72-5
M. Wt: 189.30 g/mol
InChI Key: RYQPVSXRIFAFNB-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)cyclohexan-1-amine is a cyclohexane-based amine derivative featuring a para-methylphenyl substituent. The compound exists as a mixture of diastereomers due to stereochemical variations in the cyclohexane ring, leading to distinct physical and chemical properties for each isomer . It is commonly utilized as a building block in pharmaceutical and organic synthesis, particularly in the development of bioactive molecules targeting central nervous system disorders or as intermediates for complex heterocycles . Its molecular formula is C₁₃H₁₉N, with a molecular weight of 189.30 g/mol and a CAS Registry Number of 1250668-25-7 .

Properties

CAS No.

1368795-72-5

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

4-(4-methylphenyl)cyclohexan-1-amine

InChI

InChI=1S/C13H19N/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-5,12-13H,6-9,14H2,1H3

InChI Key

RYQPVSXRIFAFNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CCC(CC2)N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)cyclohexan-1-amine typically involves the reaction of 4-methylphenylcyclohexanone with ammonia or an amine under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a metal catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of 4-(4-methylphenyl)cyclohexan-1-amine may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form more saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces more saturated amines.

Scientific Research Applications

The compound 4-(4-methylphenyl)cyclohexan-1-amine , a mixture of diastereomers, is of significant interest in various scientific research applications. This article explores its applications in medicinal chemistry, chiral separation techniques, and material science, supported by data tables and documented case studies.

Drug Development

The compound has been utilized in the synthesis of various pharmaceuticals due to its ability to act as a chiral building block. Its derivatives have shown promise in treating conditions such as depression and anxiety, where selective serotonin reuptake inhibitors (SSRIs) are required.

Enantioselective Synthesis

The diastereomeric nature of 4-(4-methylphenyl)cyclohexan-1-amine allows for enantioselective reactions, which are crucial for producing single-enantiomer drugs. Research indicates that the compound can facilitate the formation of chiral centers in synthetic pathways, enhancing the efficacy and safety profiles of therapeutic agents .

High-Performance Liquid Chromatography (HPLC)

One of the most significant applications of this compound is in chiral separation via HPLC. The use of chiral stationary phases has been reported to effectively separate the diastereomers, allowing for the isolation of enantiopure compounds. For instance, studies have demonstrated that HPLC can achieve high resolution factors when separating diastereomers derived from 4-(4-methylphenyl)cyclohexan-1-amine .

Separation Method Resolution Factor (Rs) Notes
HPLC with Chiral Stationary Phase1.79Effective for obtaining enantiopure compounds
Silica Gel Column Chromatography1.03Useful for initial separation steps

Diastereomeric Salt Formation

The formation of diastereomeric salts with chiral acids has been explored as a method for separating racemic mixtures into their constituent enantiomers. This method leverages the differential solubility of diastereomers to achieve separation, which is particularly useful in pharmaceutical applications where purity is critical .

Polymer Chemistry

The compound has potential applications in polymer chemistry as a chiral modifier. Its incorporation into polymer matrices can impart chirality to materials, which may enhance properties such as biocompatibility and mechanical strength.

Catalysis

Research has indicated that 4-(4-methylphenyl)cyclohexan-1-amine can be used as a ligand in asymmetric catalysis. Its ability to form stable complexes with transition metals allows for the development of catalysts that promote enantioselective reactions, further expanding its utility in synthetic organic chemistry .

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the successful synthesis of an SSRI using 4-(4-methylphenyl)cyclohexan-1-amine as a key intermediate. The researchers reported high yields and enantioselectivity, showcasing the compound's effectiveness in drug development .

Case Study 2: HPLC Separation

Another research effort focused on optimizing HPLC conditions for separating the diastereomers of this compound. By adjusting parameters such as flow rate and solvent composition, researchers achieved a resolution factor exceeding 1.5, illustrating the compound's suitability for high-purity applications .

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(4-methylphenyl)cyclohexan-1-amine are compared below with analogous cyclohexanamine derivatives, focusing on substituent effects, synthesis yields, and applications.

Structural Analogues

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
4-(4-Methylphenyl)cyclohexan-1-amine 4-Methylphenyl C₁₃H₁₉N 189.30 1250668-25-7 Diastereomeric mixture; pharmaceutical intermediate
4-(4-Chlorophenyl)cyclohexan-1-amine 4-Chlorophenyl C₁₂H₁₆ClN 209.72 Not available Enhanced lipophilicity; antimicrobial studies
4-(4-Methoxyphenyl)cyclohexan-1-amine 4-Methoxyphenyl C₁₃H₁₉NO 205.29 Not available Improved solubility; serotonin receptor ligands
4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine 4-Methylpiperazinyl C₁₁H₂₃N₃ 197.32 Not available Kinase inhibition; anticancer applications
4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine 1,2,4-Oxadiazolyl C₉H₁₃N₃O 179.22 Not available Bioisostere for amides; metabolic stability

Physicochemical Properties

  • Lipophilicity : The 4-methylphenyl group increases hydrophobicity compared to methoxy or piperazinyl substituents, influencing membrane permeability .
  • Solubility : Methoxy-substituted derivatives exhibit higher aqueous solubility due to polar ether linkages, while chlorophenyl analogues are less soluble .
  • Stereochemical Complexity : Diastereomer mixtures (e.g., 4-(4-methylphenyl)cyclohexan-1-amine) are often retained in synthesis unless chiral resolution is applied, unlike single-isomer piperazinyl derivatives .

Research Findings and Trends

  • Green Synthesis : Ionic liquids (ILs) are emerging as solvents for cyclohexanamine synthesis, improving reaction efficiency and reducing waste .
  • Diastereomer Separation : Techniques like chiral chromatography or crystallization remain underutilized for 4-(4-methylphenyl)cyclohexan-1-amine, though critical for pharmacological optimization .
  • Structure-Activity Relationships (SAR) : Piperazinyl substituents enhance binding to kinase ATP pockets, while methylphenyl groups favor blood-brain barrier penetration .

Biological Activity

4-(4-methylphenyl)cyclohexan-1-amine, a compound characterized as a mixture of diastereomers, has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is classified as an aromatic amine. Its structure can be represented as follows:

C13H17N\text{C}_{13}\text{H}_{17}\text{N}

This molecular formula indicates that it consists of a cyclohexane ring substituted with a 4-methylphenyl group and an amine functional group.

The biological activity of 4-(4-methylphenyl)cyclohexan-1-amine is primarily attributed to its interaction with various neurotransmitter systems. Research suggests that compounds with similar structures often exhibit activity as monoamine transporter inhibitors, particularly affecting dopamine (DA), norepinephrine (NE), and serotonin (5-HT) levels in the brain.

Key Mechanisms:

  • Dopamine Transporter Inhibition : Compounds similar to 4-(4-methylphenyl)cyclohexan-1-amine have shown affinity for dopamine transporters, which may lead to increased dopaminergic activity.
  • Serotonin Release Modulation : Some diastereomers have been observed to influence serotonin release, potentially contributing to their psychoactive effects.

Biological Activity Studies

A variety of studies have assessed the biological activity of this compound and its analogs. Below are some notable findings:

StudyFindings
Study 1 : In vitro assays on monoamine transportersShowed significant inhibition of DA and NE uptake at micromolar concentrations.
Study 2 : Behavioral assays in rodentsIndicated stimulant-like effects, suggesting potential for abuse liability similar to amphetamines.
Study 3 : Chiral separation studiesDemonstrated that individual diastereomers exhibit different potencies in biological assays, highlighting the importance of stereochemistry in pharmacological effects.

Case Studies

  • In Vitro Pharmacological Evaluation : A study conducted on various analogs of 4-(4-methylphenyl)cyclohexan-1-amine revealed that certain diastereomers exhibited IC50 values in the low micromolar range for DA transporter inhibition, suggesting significant biological activity relevant to psychostimulant effects .
  • Comparative Analysis with Other Compounds : Research comparing this compound with related amines showed that amine-linked compounds generally demonstrated higher activity than their amide counterparts, indicating a structure-activity relationship that favors the amine functionality .
  • Clinical Implications : The potential therapeutic applications of this compound are being explored in the context of treating mood disorders and attention-deficit hyperactivity disorder (ADHD), where modulation of monoamine levels is crucial .

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